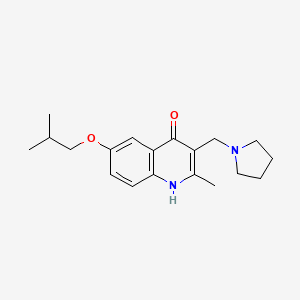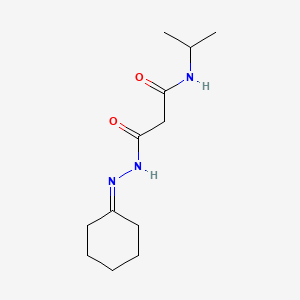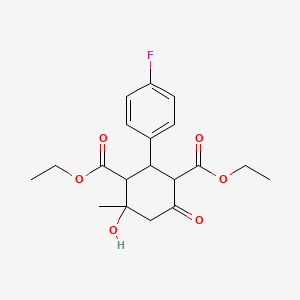
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as DBHB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DBHB is a derivative of pyrazolidinedione and has a unique molecular structure that allows it to interact with biological systems in various ways.
作用機序
The mechanism of action of 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to involve multiple pathways. 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to interact with various proteins and enzymes in the body, including kinases, transcription factors, and receptors. These interactions can lead to changes in gene expression, signaling pathways, and cellular processes.
Biochemical and Physiological Effects:
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to have various biochemical and physiological effects in the body. In cancer research, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to inhibit angiogenesis, induce apoptosis, and inhibit cell proliferation. In inflammation research, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to protect neurons from oxidative stress and improve cognitive function.
実験室実験の利点と制限
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione also has limitations such as its low bioavailability and potential toxicity at high doses. These limitations need to be considered when designing experiments and interpreting results.
将来の方向性
There are several future directions for 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione research. One direction is to investigate the potential of 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in combination with other drugs or therapies for cancer, inflammation, and neurodegenerative diseases. Another direction is to explore the structure-activity relationship of 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione and develop more potent derivatives. Additionally, more research is needed to understand the mechanism of action of 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione and its potential toxicity in vivo.
Conclusion:
In conclusion, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be synthesized through a simple reaction and has been extensively studied in various fields of research. 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has multiple mechanisms of action and can have various biochemical and physiological effects in the body. Although 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments, its limitations need to be considered. There are several future directions for 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione research, including investigating its potential in combination with other drugs or therapies and developing more potent derivatives.
合成法
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be synthesized through a simple reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 1-phenyl-3,5-pyrazolidinedione. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be improved by optimizing the reaction parameters such as temperature, solvent, and reaction time.
科学的研究の応用
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic properties in various fields of research such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has shown that 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has shown potential in protecting neurons from oxidative stress and improving cognitive function.
特性
IUPAC Name |
(4E)-4-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2O3/c17-10-6-9(14(21)13(18)8-10)7-12-15(22)19-20(16(12)23)11-4-2-1-3-5-11/h1-8,21H,(H,19,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBVPMBNCPKOPW-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)Br)Br)O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)Br)Br)O)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS*,6aR*)-N-ethyl-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B4943535.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4943568.png)
![methyl 1-adamantyl[(3-cyclohexylpropanoyl)amino]acetate](/img/structure/B4943575.png)

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4943582.png)

![ethyl 2-{[2-(4-ethyl-1-piperazinyl)-5-nitrobenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4943599.png)
![N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4943607.png)

![1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxybenzoyl)piperazine](/img/structure/B4943616.png)
![2,4-dichloro-N-[3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4943626.png)
![1-(2-methylbenzyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4943633.png)
